N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide
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Overview
Description
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide is a complex organic compound that features a benzothiazole moiety, a triazole ring, and a methoxybenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Synthesis of the Triazole Ring: This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis could be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticonvulsant and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its ability to modulate voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing excessive firing . The antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
- 1,3-benzothiazol-2-yl hydrazones
- Benzothiazole derivatives with various substitutions
Uniqueness
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C18H15N5O2S2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H15N5O2S2/c1-25-12-8-6-11(7-9-12)16(24)21-17-20-15(22-23-17)10-26-18-19-13-4-2-3-5-14(13)27-18/h2-9H,10H2,1H3,(H2,20,21,22,23,24) |
InChI Key |
GIUYHXWSSLUIKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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